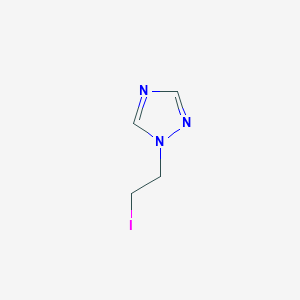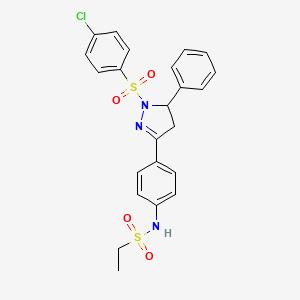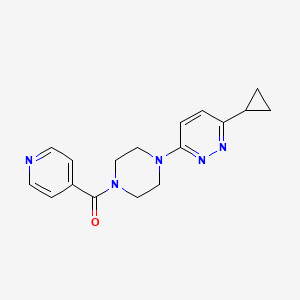![molecular formula C23H27N5O3 B2719953 Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902520-69-8](/img/structure/B2719953.png)
Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . The dihydropyrimidine ring in these compounds adopts a screw-boat conformation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydropyrimidine ring which adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds . An intramolecular C—H…O hydrogen bond is also present .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 . It appears as a white to almost white powder or crystal . The melting point ranges from 206.0 to 210.0 °C .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic systems, demonstrating potential for producing compounds with excellent biocidal properties against a range of bacteria and fungi. The chemical reactions involve hydrolysis, cyclization, and interaction with different reagents to form related heterocyclic systems, indicating a broad utility in medicinal chemistry and drug discovery (Youssef et al., 2011).
Antimicrobial and Anticancer Applications
This chemical scaffold serves as a precursor for synthesizing pyrimidine derivatives with reported antimicrobial evaluation. Some derivatives have been shown to possess significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential as leads for developing new antimicrobial agents (Farag et al., 2008). Additionally, novel pyrimidin-4-one derivatives synthesized using this compound as a starting material have demonstrated antiproliferative effects against human cancer cell lines, highlighting its application in cancer research (Mallesha et al., 2012).
Molecular Hybridization and Drug Design
The compound's utility extends to the design and synthesis of molecular hybrids, targeting specific biological activities such as inhibition of Mycobacterium tuberculosis GyrB, a crucial enzyme for bacterial DNA replication. This approach exemplifies the compound's role in developing new therapeutic agents through molecular hybridization, combining pharmacophores to enhance biological activity (Jeankumar et al., 2013).
Advanced Organic Synthesis Techniques
Research has explored the compound's reactivity under various conditions, including microwave irradiation and solvent-free conditions, to synthesize novel pyrimido[1,2-a]pyrimidines. These studies not only contribute to the chemical knowledge of this compound but also offer efficient and eco-friendly synthetic methodologies for producing complex heterocyclic structures, which are valuable in pharmaceutical research (Eynde et al., 2001).
Complexation and Structural Analysis
The compound and its derivatives have been studied for their ability to form complexes with metals, providing insights into their structural characteristics and potential applications in materials science and coordination chemistry. These studies contribute to understanding the molecular interactions and stability of such complexes, which could have implications in catalysis, environmental chemistry, and the development of novel materials (Prakash et al., 2014).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-oxo-4-phenyl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-31-22(29)20-18(25-23(30)26-21(20)17-8-4-3-5-9-17)16-27-12-14-28(15-13-27)19-10-6-7-11-24-19/h3-11,21H,2,12-16H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPAGULZLVAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)


![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)
![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

